N,N'-Bis(2,2'-dithiosalicyl)hydrazide

Overview

Description

N,N’-Bis(2,2’-dithiosalicyl)hydrazide: is a chemical compound known for its selective inhibition of HIV-1 integrase. This compound does not affect other retroviral targets, such as reverse transcriptase, protease, or virus attachment, and exhibits no detectable activity against human topoisomerases I and II .

Mechanism of Action

Target of Action

N,N’-Bis(2,2’-dithiosalicyl)hydrazide is a selective inhibitor of HIV-1 integrase . HIV-1 integrase is a key enzyme in the life cycle of the HIV-1 virus, responsible for integrating the viral DNA into the host genome, a critical step in the replication of the virus .

Biochemical Pathways

By inhibiting the function of HIV-1 integrase, N,N’-Bis(2,2’-dithiosalicyl)hydrazide disrupts the life cycle of the HIV-1 virus . This prevents the virus from replicating and spreading to new cells. The downstream effects of this action include a reduction in viral load and a slowing of disease progression .

Result of Action

The primary result of N,N’-Bis(2,2’-dithiosalicyl)hydrazide’s action is the inhibition of HIV-1 replication . This can lead to a decrease in viral load and a slowing of disease progression in individuals infected with HIV-1 .

Preparation Methods

The synthesis of N,N’-Bis(2,2’-dithiosalicyl)hydrazide involves the reaction of 2,2’-dithiosalicylic acid with hydrazine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N,N’-Bis(2,2’-dithiosalicyl)hydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfide bonds, which are crucial for its biological activity.

Reduction: Reduction reactions can break these disulfide bonds, altering the compound’s activity.

Substitution: The hydrazide group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N,N’-Bis(2,2’-dithiosalicyl)hydrazide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying disulfide bond formation and cleavage.

Biology: The compound’s selective inhibition of HIV-1 integrase makes it a valuable tool for studying viral integration and developing antiviral therapies.

Medicine: Its potential as an antiviral agent is being explored in preclinical studies.

Comparison with Similar Compounds

N,N’-Bis(2,2’-dithiosalicyl)hydrazide is unique in its selective inhibition of HIV-1 integrase without affecting other retroviral targets. Similar compounds include:

Raltegravir: Another HIV-1 integrase inhibitor, but with a different chemical structure and broader target range.

Elvitegravir: Similar to raltegravir, it inhibits HIV-1 integrase but has different pharmacokinetic properties.

Dolutegravir: A more potent integrase inhibitor with a longer half-life and higher barrier to resistance compared to other integrase inhibitors.

The uniqueness of N,N’-Bis(2,2’-dithiosalicyl)hydrazide lies in its selective inhibition and minimal off-target effects, making it a valuable tool for research and potential therapeutic applications .

Biological Activity

N,N'-Bis(2,2'-dithiosalicyl)hydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.

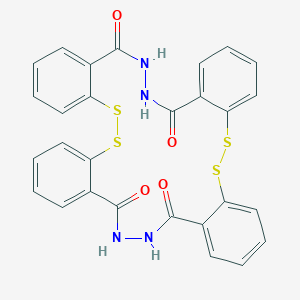

Chemical Structure and Properties

This compound is a hydrazone derivative characterized by its unique structure, which includes two 2,2'-dithiosalicylic acid moieties linked by a hydrazine group. This structural configuration contributes to its biological properties.

Antimicrobial Activity

1. Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound demonstrates MIC values ranging from 1.95 to 15.62 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating potent antibacterial effects .

- Comparison with Standard Antibiotics : The antibacterial activity of this compound is often compared favorably to standard antibiotics like nitrofurantoin and gentamicin, showing superior efficacy in some cases .

| Bacterial Strain | MIC (μg/mL) | Comparison Antibiotic | MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 1.95 | Nitrofurantoin | 15.62 |

| Bacillus subtilis | 3.91 | Gentamicin | 8.00 |

2. Antifungal Activity

In addition to antibacterial properties, this compound also shows antifungal activity against various fungal strains. The compound has been tested against common pathogens such as Candida albicans, demonstrating effective inhibition at comparable concentrations .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound:

- Cell Viability Assays : In vitro studies reveal that this hydrazone significantly reduces cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent cytotoxic effects .

- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at Shantou University evaluated the antimicrobial efficacy of various hydrazone derivatives, including this compound. The results indicated that this compound exhibited a broader spectrum of activity compared to other derivatives tested, particularly against Gram-positive bacteria .

Case Study 2: Cytotoxicity in Cancer Research

In a separate investigation focusing on the cytotoxic effects of hydrazones on cancer cell lines, this compound was found to induce significant apoptosis in MCF-7 cells after 24 hours of exposure. Flow cytometry analysis confirmed increased annexin V-positive cells, indicating early apoptotic changes .

Properties

IUPAC Name |

2,3,20,21-tetrathia-11,12,29,30-tetrazapentacyclo[30.4.0.04,9.014,19.022,27]hexatriaconta-1(36),4,6,8,14,16,18,22,24,26,32,34-dodecaene-10,13,28,31-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20N4O4S4/c33-25-17-9-1-5-13-21(17)37-38-22-14-6-2-10-18(22)27(35)31-32-28(36)20-12-4-8-16-24(20)40-39-23-15-7-3-11-19(23)26(34)30-29-25/h1-16H,(H,29,33)(H,30,34)(H,31,35)(H,32,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFCQXUXSGUXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NNC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NNC(=O)C5=CC=CC=C5SS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N4O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30327934 | |

| Record name | N,N'-Bis(2,2'-dithiosalicyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292615-40-8 | |

| Record name | N,N'-Bis(2,2'-dithiosalicyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.